molecular formula C20H17ClN2O3S B11459296 4-(3-chlorophenyl)-7-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

4-(3-chlorophenyl)-7-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11459296
M. Wt: 400.9 g/mol
InChI Key: AFXSOTWGLJTESV-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-7-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione is a complex organic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, substituted with chlorophenyl and methoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-7-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Cyclization with Pyridine: The thiazole intermediate is then cyclized with a pyridine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions using appropriate chlorophenyl and methoxyphenyl halides.

    Final Cyclization: The final step involves cyclization to form the fused thiazolopyridine structure, which can be achieved using a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-7-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Phosphorus oxychloride, strong acids like sulfuric acid.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-chlorophenyl)-7-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.

    Chemical Research: It serves as a model compound for studying the reactivity and stability of thiazolopyridine derivatives.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-7-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenyl)-7-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione: can be compared with other thiazolopyridine derivatives, such as:

Uniqueness

The unique combination of chlorophenyl and methoxyphenyl groups in this compound contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H17ClN2O3S

Molecular Weight

400.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-7-(3-methoxyphenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C20H17ClN2O3S/c1-22-19-18(27-20(22)25)16(12-5-3-8-15(9-12)26-2)11-17(24)23(19)14-7-4-6-13(21)10-14/h3-10,16H,11H2,1-2H3

InChI Key

AFXSOTWGLJTESV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)OC)SC1=O

Origin of Product

United States

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